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For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammiline is a monoterpenoid indole alkaloid found in the seeds of the West African tree
Picralima nitida. As a member of the broader class of akuammiline alkaloids, it shares a
complex, polycyclic chemical architecture that has intrigued and challenged synthetic chemists
for decades.[1] Recent pharmacological studies have identified akuammiline and its structural
relatives as ligands for opioid receptors, suggesting potential applications in pain management
and other neurological disorders. This guide provides a comprehensive overview of the known
physical and chemical properties of akuammiline, detailed experimental protocols for its
isolation and characterization, and an exploration of its likely molecular signaling pathways.

Chemical and Physical Properties

Akuammiline possesses a rigid, cage-like structure. Its chemical identity and general
properties are summarized in the tables below. While extensive research has been conducted
on its synthesis and biological activity, specific quantitative physical data such as melting point
and solubility in various organic solvents are not widely reported in the available literature.

Chemical Identifiers
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Property

Value

Source

Molecular Formula

C23H26N204

PubChem|[2]

Molecular Weight

394.5 g/mol

PubChem[2]

IUPAC Name

methyl (1S,10S,12S,13E)-18-
(acetyloxymethyl)-13-
ethylidene-8,15-
diazapentacyclo[10.5.1.0%,°.02,
7.0%°,15]octadeca-2,4,6,8-

tetraene-18-carboxylate

PubChem[2]

CAS Number

1897-26-3

Biopurify[3]

SMILES

C/C=C\1/CN2CC[C@@]34C5
=CC=CC=C5N=C3[C@@H]2C
[C@@H]1C4(COC(=0)C)C(=
0)oC

PubChem|[2]

InChl

InChl=1S/C23H26N204/c1-4-
15-12-25-10-9-22-16-7-5-6-8-
18(16)24-20(22)19(25)11-
17(15)23(22,21(27)28-3)13-
29-14(2)26/h4-8,17,19H,9-
13H2,1-3H3/b15-
4-Jt17-,19-,22+,23?/m0/s1

PubChem[2]

InChlKey

QBHALCZZZWCCLV-
AATGQAFQSA-N

PubChem|[2]

Physical Properties
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Property Value Source/Comment
Physical Description Powder Biopurify[3]
_ _ Not reported in the reviewed

Melting Point )

literature.

General indole alkaloids are

often soluble in organic

solvents like DMSO,

chloroform, and ethanol, but
Solubility have limited solubility in water.

[4] Specific quantitative data

for Akuammiline is not

available in the reviewed

literature.
XLogP3 15 PubChem (Computed)[2]
Hydrogen Bond Donor Count 0 PubChem (Computed)[2]
Hydrogen Bond Acceptor

6 PubChem (Computed)[2]
Count
Rotatable Bond Count 4 PubChem (Computed)[2]

Spectral Data

Detailed *H and 3C NMR spectral data for akuammiline have been reported in the supporting
information of a study by Creed et al. (2021) in the Journal of Natural Products, but the specific
peak lists are not available in the main text of the reviewed literature.[5] The mass spectrometry
data is available on PubChem.
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Technique Data Source

Precursor: [M+H]*, m/z:
LC-MS PubChem|[2]
395.197 (qTof)

Data reported in

supplementary materials of
1H NMR Creed et al., 2021, but not

directly accessible in the

reviewed search results.

Data reported in

supplementary materials of
13C NMR Creed et al., 2021, but not

directly accessible in the

reviewed search results.

Not reported in the reviewed
Infrared (IR) literature

Experimental Protocols
Isolation of Akuammiline from Picralima nitida Seeds

The following protocol is a summary of the method described by Creed et al. (2021) for the
isolation of akuammiline using pH-zone-refining countercurrent chromatography.

3.1.1 Extraction
o Grind dried seeds of Picralima nitida to a fine powder.

e Perform an acid-base extraction on the powdered seeds. This typically involves initial
extraction with an acidic aqueous solution to protonate the alkaloids and bring them into the
agueous phase, followed by basification and extraction into an organic solvent.

3.1.2 pH-Zone-Refining Countercurrent Chromatography

e Apparatus: A high-performance counter-current chromatograph.
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e Solvent System: A biphasic solvent system is employed. A common system for alkaloid
separation is a mixture of methyl tert-butyl ether (MTBE), acetonitrile, and water.

o Stationary Phase: The lower aqueous phase is typically used as the stationary phase.
+ Mobile Phase: The upper organic phase serves as the mobile phase.

o Sample Loading: The crude alkaloid extract is dissolved in a mixture of the upper and lower
phases.

o Elution: The mobile phase is pumped through the column, and the separation occurs based
on the differential partitioning of the alkaloids between the two liquid phases as a function of
pH. Akuammiline elutes in a specific pH range, allowing for its separation from other

alkaloids.
Extraction pH-Zone-Refining Countercurrent Chromatography
Ground Picralima nitida seeds [~ Acid-Base Extraction }—» Dissolve Crude Extract [—#| Inject into CCC ‘% Elute with Mobile Phase }—» Collect Fractions }—» Isolate Pure Akuammiline
Click to download full resolution via product page
Isolation workflow for Akuammiline.
Characterization

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the isolated compound in a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds) and acquire *H and 3C NMR spectra
to confirm the chemical structure.

e Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (HRMS) to determine
the exact mass and confirm the molecular formula.

o Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) with a suitable
column and mobile phase to assess the purity of the isolated compound.[3]
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Biological Activity and Signaling Pathways
Molecular Targets

Recent studies have demonstrated that akuammiline's primary molecular targets are opioid
receptors. An evaluation of akuammiline against a panel of over 40 central nervous system
receptors revealed its preferential binding to these receptors.[5]

Opioid Receptor Signaling
As a ligand for opioid receptors, which are G-protein coupled receptors (GPCRS),

akuammiline is expected to initiate a cascade of intracellular signaling events. The canonical
opioid receptor signaling pathway involves the following key steps:

o Receptor Activation: Akuammiline binds to the extracellular domain of the opioid receptor.

o G-Protein Coupling: This binding induces a conformational change in the receptor, leading to
the activation of an associated intracellular heterotrimeric G-protein (typically of the Gai/o
family).

o G-Protein Dissociation: The activated G-protein exchanges GDP for GTP, causing the
dissociation of the Ga subunit from the Gy dimer.

e Downstream Effector Modulation:

o Inhibition of Adenylyl Cyclase: The activated Gai/o subunit inhibits the enzyme adenylyl
cyclase, leading to a decrease in intracellular cyclic AMP (CAMP) levels.

o lon Channel Regulation: The Gy subunit can directly interact with ion channels, leading
to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels
(causing hyperpolarization) and the inhibition of voltage-gated calcium channels (reducing
neurotransmitter release).

o MAPK Pathway Activation: Opioid receptor activation can also lead to the phosphorylation
and activation of the mitogen-activated protein kinase (MAPK) cascade, which can
influence gene expression and other cellular processes.[6][7][8][9]
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Proposed signaling pathway of Akuammiline.
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Conclusion

Akuammiline is a structurally complex indole alkaloid with demonstrated activity at opioid
receptors. While its fundamental chemical properties are established, there remains a need for
more comprehensive characterization of its physical properties, such as melting point and
solubility. The detailed experimental protocols for its isolation provide a clear path for obtaining
pure samples for further research. The elucidation of its interaction with opioid receptors opens
up avenues for investigating its potential as a lead compound in the development of novel
therapeutics. Future research should focus on obtaining detailed spectral data, quantifying its
physical properties, and further exploring the downstream consequences of its engagement
with opioid receptor signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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